10-Methyl-10-nonadecanol

Catalog No.
S15962391
CAS No.
50997-06-3
M.F
C20H42O
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Methyl-10-nonadecanol

CAS Number

50997-06-3

Product Name

10-Methyl-10-nonadecanol

IUPAC Name

10-methylnonadecan-10-ol

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C20H42O/c1-4-6-8-10-12-14-16-18-20(3,21)19-17-15-13-11-9-7-5-2/h21H,4-19H2,1-3H3

InChI Key

BTFNSSWQSTYKHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCCCCCC)O

10-Methyl-10-nonadecanol, also known as nonadec-10-ol, is a secondary fatty alcohol with the molecular formula C₁₉H₄₀O. This compound features a long hydrocarbon chain with a hydroxyl group (-OH) attached to the tenth carbon atom. It is part of the family of long-chain fatty alcohols, which are characterized by their hydrophobic properties and are commonly used in various industrial applications, including cosmetics, lubricants, and surfactants. The structural uniqueness of 10-Methyl-10-nonadecanol arises from the positioning of the hydroxyl group, which significantly influences its chemical behavior and physical properties.

  • Oxidation: This compound can be oxidized to form nonadecanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction typically involves the conversion of the hydroxyl group into a carbonyl group, leading to the formation of a carboxylic acid .
  • Reduction: It can also be reduced to nonadecane using strong reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction involves the removal of the hydroxyl group and saturation of the carbon chain .
  • Substitution: The hydroxyl group in 10-Methyl-10-nonadecanol can be substituted with other functional groups. For instance, treatment with thionyl chloride can convert the alcohol into nonadecyl chloride.

Research indicates that 10-Methyl-10-nonadecanol exhibits biological activity as a plant metabolite. Its interactions with lipid membranes suggest potential roles in drug delivery systems due to its ability to enhance solubility and stability for hydrophobic drugs. Additionally, its integration into lipid bilayers may affect membrane fluidity and permeability, which could influence cellular processes .

Several methods are available for synthesizing 10-Methyl-10-nonadecanol:

  • Reduction of Nonadecanoic Acid: A common synthetic route involves reducing nonadecanoic acid using reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions .
  • Hydrogenation of Nonadecanal: Another method includes hydrogenating nonadecanal in the presence of catalysts such as palladium on carbon or nickel at elevated temperatures and pressures .
  • Catalytic Hydrogenation: In industrial settings, 10-Methyl-10-nonadecanol can be produced through catalytic hydrogenation of nonadecanoic acid or its esters using high-pressure hydrogen gas and metal catalysts.

XLogP3

8.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

298.323565959 g/mol

Monoisotopic Mass

298.323565959 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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